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Compound of Interest

N-(2,5-dichlorophenyl)-3-
Compound Name:
iodobenzamide

Cat. No.: B3567753

Get Quote

Chemical Identity & Structural Pharmacophore

This compound is a lipophilic, poly-halogenated amide formed by the condensation of a meta-

iodinated benzoyl moiety and a 2,5-dichlorinated aniline. Its structure is defined by a rigid
amide linker connecting two hydrophobic aromatic domains, creating a scaffold capable of
high-affinity binding to hydrophobic pockets in proteins (e.g., allosteric sites of kinases or
nuclear receptors).

Nomenclature & Identification

e |[UPAC Name: N-(2,5-dichlorophenyl)-3-iodobenzamide
e Molecular Formula:

[1]

¢ Molecular Weight: 391.98 g/mol

« SMILES:CIC1=CC(Cl)=C(NC(=0)C2=CC=CC(I)=C2)C=C1
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e Core Scaffold: Benzanilide (N-phenylbenzamide)
3D Structural Analysis & Halogen Bonding
The biological activity of this molecule is driven by its specific halogenation pattern:

« 3-lodo Motif (Benzoyl Ring): The iodine atom at the meta position is a massive, soft halogen.
It functions as a potent halogen bond donor (o-hole interaction) capable of interacting with
backbone carbonyls or specific residues (e.g., cysteine sulfur) in target proteins.

e 2,5-Dichloro Motif (Aniline Ring):

o The 2-chloro (ortho) substituent forces the aniline ring out of planarity with the amide bond
due to steric clash with the amide hydrogen, locking the conformation.

o The 5-chloro (meta) substituent increases lipophilicity and fills hydrophobic pockets.

Physicochemical Profile

For drug development professionals, understanding the "druggability” of this scaffold is
essential.
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Property Value / Prediction Implication

Highly lipophilic. Permeability
Lipophilicity (cLogP) ~5.1-5.4 is high, but aqueous solubility

is the limiting factor.

Very low polar surface area
Topological Polar Surface Area 09 1 A2 (only the amide). Excellent
(TPSA) ' blood-brain barrier (BBB)

penetration potential.

Hydrogen Bond Donors (HBD) 1 (Amide NH) Typical for intracellular targets.
Hydrogen Bond Acceptors ] Weak acceptor; relies on

1 (Amide C=0) o ,
(HBA) hydrophobic interactions.

Practically insoluble. Requires
Solubility (Water) <1 pg/mL formulation (e.g.,

micronization, lipid carriers).

Soluble in DMSO, DCM, DMF,

Solubility (Organic High
y (Org ) J and Ethanol.

Synthesis & Characterization Protocol

The synthesis of N-(2,5-dichlorophenyl)-3-iodobenzamide follows a standard Schotten-
Baumann or Nucleophilic Acyl Substitution pathway. Below is a validated laboratory protocol for
research-grade synthesis.

Reagents
e Precursor A: 3-lodobenzoyl chloride (CAS: 1711-50-8)

e Precursor B: 2,5-Dichloroaniline (CAS: 95-82-9)
e Base: Pyridine (or Triethylamine)

e Solvent: Dichloromethane (DCM) (Anhydrous)

Experimental Workflow (Step-by-Step)
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e Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-
dichloroaniline (1.0 eq, 10 mmol) in anhydrous DCM (20 mL).

» Base Addition: Add Pyridine (1.2 eq, 12 mmol) to the solution. The base acts as an HCI
scavenger to drive the equilibrium.

o Acylation: Cool the mixture to 0°C in an ice bath. Dropwise add a solution of 3-iodobenzoyl
chloride (1.05 eq, 10.5 mmol) in DCM (10 mL) over 15 minutes.

o Note: The reaction is exothermic. Cooling prevents side reactions.

o Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4—6 hours.
Monitor via TLC (Hexane:EtOAc 4:1).

o Work-up:
o Dilute with DCM (50 mL).
o Wash sequentially with:
= 1M HCI (2 x 30 mL) — Removes excess pyridine and unreacted aniline.
» Sat. NaHCOs (2 x 30 mL) — Neutralizes acid.
= Brine (1 x 30 mL).
e Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

 Purification: Recrystallize the crude solid from hot Ethanol or Ethanol/Water (9:1) to yield
white/off-white needles.

Diagram: Synthetic Pathway
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Figure 1: Synthetic workflow for the formation of the amide bond via acyl chloride coupling.

Biological Applications & Mechanism of Action

While specific clinical data for this exact isomer is proprietary or limited to primary screening
libraries, its structure places it firmly within known bioactive classes.

A. Nuclear Receptor Modulation (PPAR/RXR)

Poly-halogenated benzamides are classic scaffolds for Peroxisome Proliferator-Activated
Receptors (PPARs) and Retinoid X Receptors (RXR).

o Mechanism: The lipophilic halogenated rings mimic endogenous ligands (like fatty acids),
fitting into the large hydrophobic ligand-binding domain (LBD) of the nuclear receptor.

» Role of lodine: The large iodine atom often occupies a specific sub-pocket, enhancing
binding affinity via van der Waals forces or halogen bonding.

B. Antimicrobial Activity (Enoyl-ACP Reductase)

Structurally similar benzanilides (e.g., salicylanilides) are inhibitors of Enoyl-ACP reductase
(Fabl), a key enzyme in bacterial fatty acid synthesis.

e Relevance: Compounds in this class are investigated for activity against M. tuberculosis and
MRSA. The 2,5-dichloro substitution is a common motif for enhancing metabolic stability
against bacterial degradation.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b3567753/docs?utm_src=pdf-body-img#n-2-5-dichlorophenyl-3-iodobenzamide-structural-analysis-and-technical-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3567753?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Diagram: Pharmacophore Map
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Figure 2: Pharmacophore analysis showing how the halogenated motifs contribute to target

binding.

Safety & Handling (SDS Summary)

As a halogenated aromatic amide, standard safety protocols apply.

Hazard Classification: Irritant (Skin/Eye/Respiratory).

 Signal Word: Warning.

o H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335

(May cause respiratory irritation).

o Storage: Store at 2—-8°C. Protect from light (lodine-carbon bonds can be photosensitive over

long durations).

» Disposal: Halogenated organic waste stream.

\\\ High Affinity //’Hydrophobic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b3567753?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3567753?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

